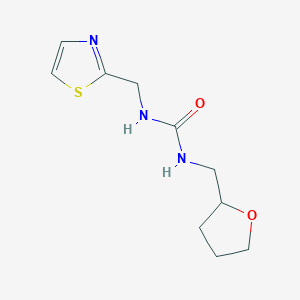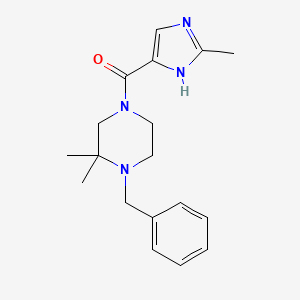
1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea is a synthetic organic compound that features both oxolane and thiazole rings. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea typically involves the reaction of oxolane and thiazole derivatives with urea under specific conditions. A common synthetic route might include:
Formation of Oxolane Derivative: Starting from a suitable precursor, such as an alcohol or halide, the oxolane ring can be formed through cyclization reactions.
Formation of Thiazole Derivative: Thiazole rings can be synthesized from thioamides or other sulfur-containing precursors.
Coupling Reaction: The oxolane and thiazole derivatives are then coupled with urea in the presence of a catalyst or under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.
Receptor Binding: It could bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound might interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)carbamate: Similar structure but with a carbamate group instead of urea.
Uniqueness
1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea is unique due to its specific combination of oxolane and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c14-10(12-6-8-2-1-4-15-8)13-7-9-11-3-5-16-9/h3,5,8H,1-2,4,6-7H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYQBZALIBLSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1H-imidazole-5-carboxamide](/img/structure/B7411138.png)

![N-methyl-4-[2-(oxan-2-yl)acetyl]piperazine-1-sulfonamide](/img/structure/B7411147.png)
![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-pyridin-2-ylpropan-1-one](/img/structure/B7411160.png)

![2-(3-Chlorophenoxy)-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-methylpropan-1-one](/img/structure/B7411174.png)
![[3-[(Dimethylamino)methyl]phenyl]-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7411184.png)
![2-(Methylsulfamoylamino)-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B7411186.png)
![[Cyclopropyl-(4-methoxyphenyl)methyl]urea](/img/structure/B7411194.png)
![(4-Benzyl-3,3-dimethylpiperazin-1-yl)-[5-(hydroxymethyl)-3-methylfuran-2-yl]methanone](/img/structure/B7411205.png)
![(4-ethylphenyl)-[4-(2-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7411207.png)
![1-[4-Chloro-3-(3-ethyl-3-hydroxyazetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7411208.png)
![1-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7411231.png)
![N-methyl-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B7411233.png)
